2-(3-Benzyloxyphenyl)-5-methylbenzoic acid
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Overview
Description
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group attached to the phenyl ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzyloxyphenyl)-5-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-benzyloxybenzaldehyde and 5-methylbenzoic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-benzyloxybenzaldehyde with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Benzyloxyphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to target proteins or enzymes. The methyl group can also affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxyphenylacetic acid: Similar structure with an acetic acid moiety instead of a benzoic acid.
3-Benzyloxybenzeneboronic acid: Contains a boronic acid group instead of a carboxylic acid.
2-(3-Benzyloxyphenyl)acetic acid: Similar structure with an acetic acid moiety.
Uniqueness
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid is unique due to the presence of both a benzyloxy group and a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to other similar compounds.
Properties
IUPAC Name |
5-methyl-2-(3-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-15-10-11-19(20(12-15)21(22)23)17-8-5-9-18(13-17)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRLARAERUVVAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692215 |
Source
|
Record name | 3'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-56-0 |
Source
|
Record name | 3'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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